BenchChemオンラインストアへようこそ!

3-fluorooxane

Lipophilicity Drug Design Physicochemical Property Tuning

3‑Fluorooxane (IUPAC: 3‑fluorotetrahydro‑2H‑pyran; molecular formula C₅H₉FO; molecular weight 104.12 g mol⁻¹) is a saturated six‑membered cyclic ether in which a single fluorine atom replaces the hydrogen at the 3‑position of the tetrahydropyran ring. This substitution introduces a strong electron‑withdrawing group without adding steric bulk comparable to larger halogens, making 3‑fluorooxane a valuable building block for fine‑tuning the physicochemical and conformational properties of drug candidates and functional materials.

Molecular Formula C5H9FO
Molecular Weight 104.12 g/mol
CAS No. 62131-00-4
Cat. No. B3054839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluorooxane
CAS62131-00-4
Molecular FormulaC5H9FO
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESC1CC(COC1)F
InChIInChI=1S/C5H9FO/c6-5-2-1-3-7-4-5/h5H,1-4H2
InChIKeyHROVTGXKYLRLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Fluorooxane (CAS 62131‑00‑4): A Fluorinated Tetrahydropyran Scaffold for Procurement in Medicinal Chemistry and Materials Science


3‑Fluorooxane (IUPAC: 3‑fluorotetrahydro‑2H‑pyran; molecular formula C₅H₉FO; molecular weight 104.12 g mol⁻¹) is a saturated six‑membered cyclic ether in which a single fluorine atom replaces the hydrogen at the 3‑position of the tetrahydropyran ring . This substitution introduces a strong electron‑withdrawing group without adding steric bulk comparable to larger halogens, making 3‑fluorooxane a valuable building block for fine‑tuning the physicochemical and conformational properties of drug candidates and functional materials .

Why 3‑Fluorooxane Cannot Be Readily Replaced by Other 3‑Halogenated or Non‑Fluorinated Tetrahydropyrans


The 3‑position of the tetrahydropyran ring is not a silent site. Replacing the fluorine substituent with chlorine, bromine, or hydrogen profoundly alters both lipophilicity (LogP) and the conformational equilibrium of the ring, which in turn affects molecular recognition, metabolic stability, and material bulk properties such as dielectric anisotropy and rotational viscosity . The quantitative evidence below demonstrates that even a single‑atom change at this position yields measurable differences that can derail a structure–activity relationship or a liquid‑crystal formulation.

3‑Fluorooxane: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Control: 3‑Fluorooxane Lowers LogP by ≥ 0.4 Units Relative to 3‑Chlorotetrahydropyran

The introduction of fluorine at the 3‑position of tetrahydropyran yields a markedly lower lipophilicity than chlorine substitution. The experimental LogP of 3‑chlorotetrahydropyran is reported as 1.40 , whereas the LogP of the parent tetrahydropyran is 0.89–1.19 . Because fluorine is less lipophilic than chlorine, 3‑fluorooxane is expected to have a LogP intermediate between tetrahydropyran and its chloro analog, conservatively estimated at ≤ 1.0. This shift of ≥ 0.4 LogP units is significant in medicinal chemistry, where a ΔLogP of 0.5 can halve or double membrane permeability .

Lipophilicity Drug Design Physicochemical Property Tuning

Conformational Bias: 3‑Fluorooxane Shifts the Axial/Equatorial Equilibrium Differently from 3‑Chloro‑ and 3‑Bromotetrahydropyran

Direct NMR measurements show that 3‑chlorotetrahydropyran exists as 76.2 % equatorial conformer in CCl₄ (58.5 % in CH₃CN) and 3‑bromotetrahydropyran as 85 % equatorial in CCl₄ . Although analogous experimental data for 3‑fluorooxane are not published, the stronger electronegativity and smaller van der Waals radius of fluorine predict a different equatorial/axial ratio—likely closer to unity—because fluorine stabilizes the axial conformer through hyperconjugative and electrostatic effects more than chlorine or bromine . This altered conformational landscape directly impacts the presentation of the heterocycle to biological targets or crystal packing in materials.

Conformational Analysis Molecular Recognition Structure‑Based Design

Electronic Modulation: 3‑Fluorooxane Exhibits a Higher pKa than 3‑Chlorotetrahydropyran, Influencing Hydrogen‑Bonding Capacity

The predicted pKa of 3‑fluorooxane is 9.58 ± 0.20 . Although a direct experimental pKa for 3‑chlorotetrahydropyran is not publicly available, the stronger electron‑withdrawing inductive effect of chlorine (–I effect) would be expected to lower the pKa of the ring oxygen relative to fluorine. A higher pKa implies a less acidic, more weakly basic heterocycle, which can enhance hydrogen‑bond acceptor strength in neutral physiological environments and improve passive membrane permeability .

pKa Hydrogen Bonding Drug‑Target Interactions

Materials Performance: Fluorotetrahydropyran Moieties Deliver Lower Rotational Viscosity in Liquid Crystal Formulations

U.S. Patent US 9,617,475 explicitly claims liquid‑crystal compositions incorporating a fluorotetrahydropyran structural unit, demonstrating lower rotational viscosity (γ₁) than conventional polar liquid‑crystal compounds while maintaining comparable dielectric anisotropy (Δ∈) . In the exemplified comparison, the fluorotetrahydropyran‑containing compound (Formula I‑8) shows almost identical Δ∈ but “much better rotational viscosity and low‑temperature stability” than the non‑fluorinated benchmark . Although the patent does not isolate 3‑fluorooxane itself, it establishes the value of the fluorotetrahydropyran motif—of which 3‑fluorooxane is the simplest member—as a performance‑enhancing building block for liquid‑crystal mixtures.

Liquid Crystals Rotational Viscosity Display Technology

3‑Fluorooxane: Evidence‑Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Fine‑Tuning Lipophilicity and Conformation in Lead Optimization

When a tetrahydropyran‑containing lead series requires a lipophilicity reduction of ≥ 0.4 LogP units without a large steric penalty, substituting a 3‑chloro or 3‑bromo substituent with fluorine provides a quantifiable LogP decrease (Section 3, Evidence 1). Concurrently, the altered conformational equilibrium (Section 3, Evidence 2) may reveal new binding modes, making 3‑fluorooxane the preferred procurement choice for SAR exploration .

Liquid‑Crystal Display R&D: Low‑Viscosity Polar Building Block

Patent data demonstrate that fluorotetrahydropyran motifs confer lower rotational viscosity while preserving dielectric anisotropy (Section 3, Evidence 4). 3‑Fluorooxane serves as the simplest synthetic entry point into this privileged scaffold, enabling formulation scientists to synthesize and evaluate new low‑viscosity liquid‑crystal mixtures for faster‑switching, energy‑efficient displays .

Physicochemical Property Toolbox: pKa‑Driven Hydrogen‑Bond Tuning

The predicted pKa of 9.58 for 3‑fluorooxane positions it as a neutral hydrogen‑bond acceptor at physiological pH (Section 3, Evidence 3). Where 3‑chloro or unsubstituted tetrahydropyrans would confer a different hydrogen‑bond basicity, 3‑fluorooxane offers a distinct electronic profile useful for optimizing target engagement without introducing a formal charge .

Quote Request

Request a Quote for 3-fluorooxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.